molecular formula C8H11NO3 B12837243 4-Amino-5-(hydroxymethyl)-2-methoxyphenol

4-Amino-5-(hydroxymethyl)-2-methoxyphenol

Cat. No.: B12837243
M. Wt: 169.18 g/mol
InChI Key: WJEUWQGCQVHLOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-(hydroxymethyl)-2-methoxyphenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of an amino group, a hydroxymethyl group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(hydroxymethyl)-2-methoxyphenol can be achieved through several synthetic routes. One common method involves the reaction of 4-nitro-2-methoxyphenol with formaldehyde and subsequent reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(hydroxymethyl)-2-methoxyphenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the amino group to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-Amino-5-(carboxymethyl)-2-methoxyphenol.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted phenol derivatives.

Scientific Research Applications

4-Amino-5-(hydroxymethyl)-2-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-(hydroxymethyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl and methoxy groups can participate in various chemical interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-(hydroxymethyl)-2-methylphenol
  • 4-Amino-5-(hydroxymethyl)-2-ethylphenol
  • 4-Amino-5-(hydroxymethyl)-2-propylphenol

Uniqueness

4-Amino-5-(hydroxymethyl)-2-methoxyphenol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the benzene ring.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

4-amino-5-(hydroxymethyl)-2-methoxyphenol

InChI

InChI=1S/C8H11NO3/c1-12-8-3-6(9)5(4-10)2-7(8)11/h2-3,10-11H,4,9H2,1H3

InChI Key

WJEUWQGCQVHLOL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.